

# An In-depth Technical Guide to the Chemical Structure and Properties of Phenosafranine

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## Compound of Interest

Compound Name: Phenosafranine

Cat. No.: B118193

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## Introduction

**Phenosafranine** is a cationic, water-soluble phenazine dye with a broad spectrum of applications in biological and chemical research. Its utility stems from its vibrant color, fluorescence, and redox-active nature. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of **Phenosafranine**, complete with experimental protocols and mechanistic visualizations to support its use in a research and development setting.

## Chemical Structure and Identification

**Phenosafranine**, systematically named 10-phenylphenazin-10-ium-2,8-diamine chloride, is an organic chloride salt. The core of the molecule is a planar phenazine ring system, with amino groups at positions 3 and 7, and a phenyl group attached to one of the nitrogen atoms of the central ring. This structure is responsible for its characteristic color and spectroscopic properties.

Table 1: Chemical Identification of **Phenosafranine**

Identifier	Value	Citation
IUPAC Name	10-phenylphenazin-10-ium-2,8-diamine chloride	[1]
Synonyms	Phenosafranin, Safranin B Extra, C.I. 50200	[2][3]
CAS Number	81-93-6	[4]
Chemical Formula	C <sub>18</sub> H <sub>15</sub> ClN <sub>4</sub>	[4]
Molecular Weight	322.79 g/mol	
Appearance	Dark green crystalline powder	

## Physicochemical and Spectral Properties

The physicochemical and spectral properties of **Phenosafranine** are crucial for its application in various experimental settings. It is known to be soluble in water and ethanol, forming a red-colored solution.

Table 2: Physicochemical Properties of **Phenosafranine**

Property	Value	Citation
Melting Point	>300 °C	
Solubility	Soluble in water and alcohol	
Formal Potential (vs. SHE, near pH 7)	-286 mV (immobilized)	
pKa	Data not available	

Table 3: Spectral Properties of **Phenosafranine**

Property	Value	Solvent	Citation
Absorption Maximum ( $\lambda_{\text{max}}$ )	517-523 nm	Water	
529 nm	Methanol		
Molar Absorptivity ( $\epsilon$ )	Data not available		
Emission Maximum ( $\lambda_{\text{em}}$ )	~585 nm	Water	

## Key Applications and Experimental Protocols

**Phenosafranine**'s unique properties make it a versatile tool in several scientific disciplines.

### Biological Staining

**Phenosafranine** is widely used as a biological stain, particularly for nuclear material and as a counterstain in differential staining procedures like the Gram stain. It has a strong affinity for acidic components of the cell.

This protocol outlines the use of **Phenosafranine** as a counterstain in the Gram staining procedure to differentiate between Gram-positive and Gram-negative bacteria.

- Preparation of Bacterial Smear:
  - Aseptically transfer a loopful of bacterial culture to a clean glass slide.
  - Spread the culture to form a thin smear.
  - Allow the smear to air dry completely.
  - Heat-fix the smear by passing it through a flame two to three times.
- Staining Procedure:
  - Flood the smear with Crystal Violet solution and let it stand for 1 minute.

- Gently rinse the slide with water.
- Flood the smear with Gram's Iodine solution and let it stand for 1 minute.
- Rinse the slide with water.
- Decolorize the smear by adding 95% ethanol dropwise until the runoff is clear.
- Immediately rinse with water to stop the decolorization process.
- Counterstain by flooding the smear with a 0.5% aqueous solution of **Phenosafranine** for 30-60 seconds.
- Rinse the slide with water and blot dry.
- Microscopic Examination:
  - Examine the slide under a microscope. Gram-positive bacteria will appear purple/violet, while Gram-negative bacteria will be stained red/pink by the **Phenosafranine**.

**Phenosafranine** can be used for the supravital staining of mitochondria in living cells. The cationic nature of the dye leads to its accumulation in the mitochondria due to the negative mitochondrial membrane potential.

- Preparation of Staining Solution:
  - Prepare a stock solution of **Phenosafranine** (e.g., 1 mg/mL in DMSO).
  - Dilute the stock solution in a suitable cell culture medium to a final working concentration (typically in the low micromolar range, to be optimized for the specific cell type).
- Staining Procedure:
  - Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
  - Remove the culture medium and wash the cells with a balanced salt solution (e.g., PBS).
  - Incubate the cells with the **Phenosafranine** staining solution at 37°C for 15-30 minutes.

- Remove the staining solution and wash the cells twice with the balanced salt solution.
- Add fresh culture medium or a suitable imaging buffer to the cells.
- Microscopic Examination:
  - Observe the stained cells using a fluorescence microscope with appropriate filter sets for **Phenosafranine**'s excitation and emission wavelengths. Mitochondria will appear as fluorescently labeled organelles within the cytoplasm.

## Redox Indicator

**Phenosafranine** serves as a redox indicator in analytical chemistry. It exhibits a distinct color change based on its oxidation state, transitioning from red in its oxidized form to colorless in its reduced form. The formal potential for immobilized **phenosafranine** has been determined to be -286 mV versus the standard hydrogen electrode (SHE) near pH 7.

This protocol provides a general framework for using **Phenosafranine** as an indicator in a redox titration. The specific titrant and analyte will depend on the reaction being studied.

- Preparation of Solutions:
  - Prepare a standardized solution of the titrant (an oxidizing or reducing agent).
  - Prepare the analyte solution of unknown concentration.
  - Prepare a **Phenosafranine** indicator solution (e.g., 0.1% w/v in water).
- Titration Procedure:
  - Pipette a known volume of the analyte solution into a flask.
  - Add a few drops of the **Phenosafranine** indicator solution. The solution should adopt the color of the indicator in the initial redox state of the analyte.
  - Titrate the analyte solution with the standardized titrant from a burette, swirling the flask continuously.

- As the equivalence point is approached, the titrant should be added dropwise.
- The endpoint of the titration is reached when the solution undergoes a sharp and permanent color change, indicating the complete reaction of the analyte. For **Phenosafranine**, this is typically a transition from red to colorless (or vice versa, depending on the direction of the titration).
- Record the volume of titrant used.
- Calculation:
  - Calculate the concentration of the analyte using the stoichiometry of the redox reaction and the volume and concentration of the titrant used.

## Photosensitizer in Photodynamic Therapy (PDT)

**Phenosafranine** acts as a photosensitizer, a molecule that, upon absorption of light, generates reactive oxygen species (ROS) that can induce cell death. This property is being explored for applications in photodynamic therapy, particularly for antimicrobial purposes.

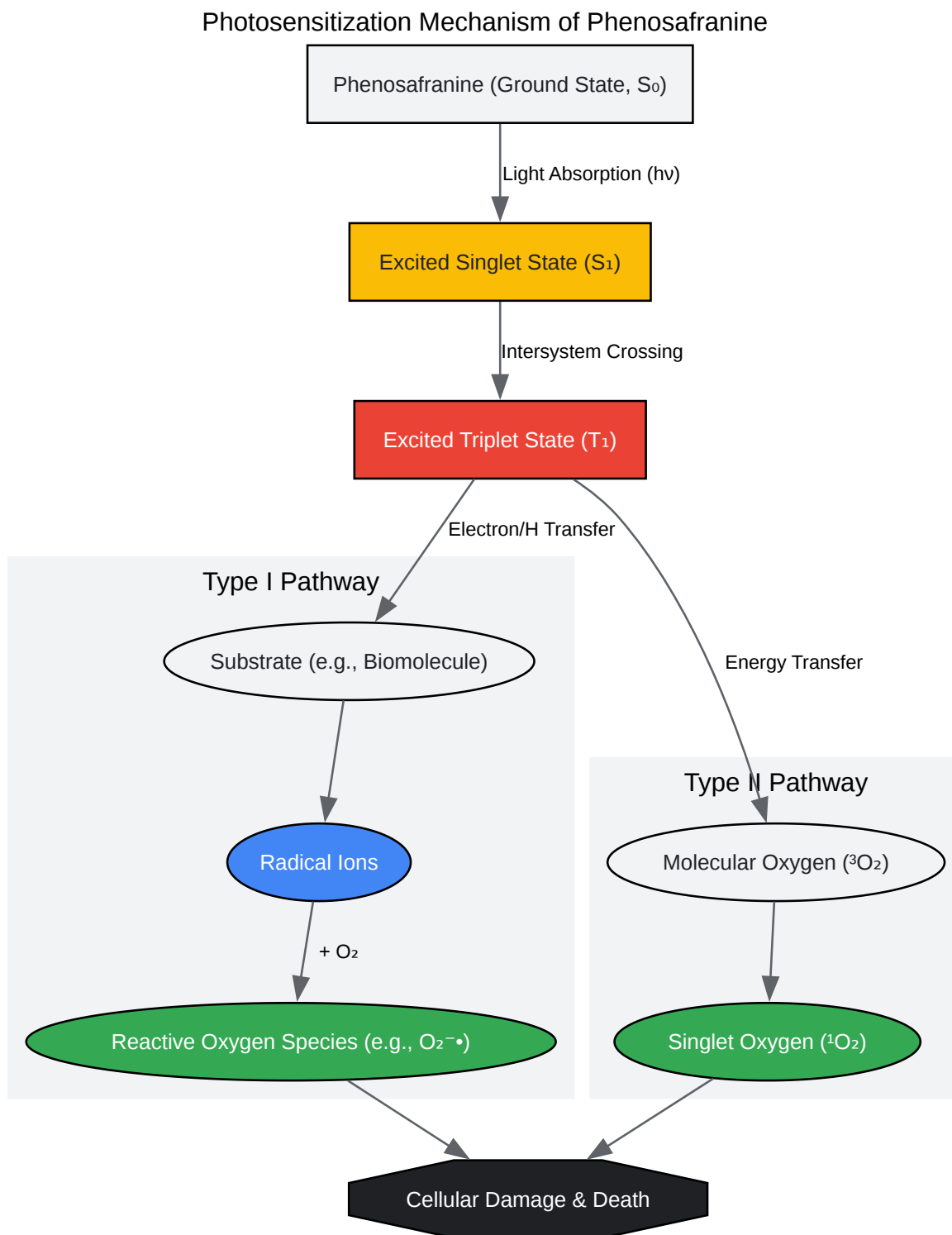
The photosensitizing action of **Phenosafranine** involves two primary pathways, known as Type I and Type II photochemical reactions.

- Type I Reaction: The excited triplet state of **Phenosafranine** can directly react with a substrate molecule, leading to electron or hydrogen transfer, which results in the formation of radical ions. These radicals can then react with molecular oxygen to produce superoxide anions ( $O_2^{\cdot-}$ ) and other ROS.
- Type II Reaction: The excited triplet state of **Phenosafranine** can transfer its energy directly to ground-state molecular oxygen ( $^3O_2$ ), generating highly reactive singlet oxygen ( $^1O_2$ ).

Both pathways lead to the production of cytotoxic ROS, which can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.

## Visualizations

### Photosensitization Mechanism of Phenosafranine

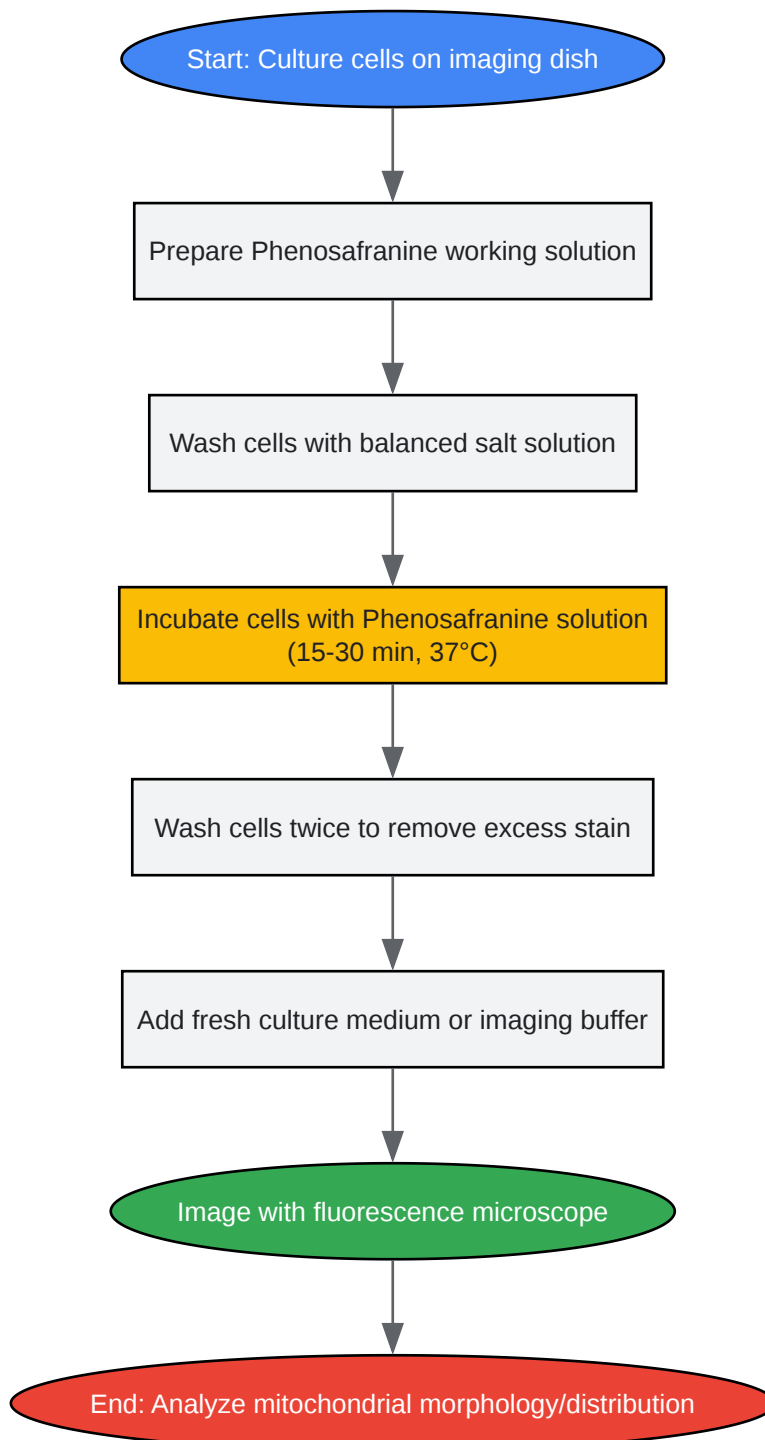


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Caption: Photosensitization mechanism of **Phenosafranine** leading to ROS generation.

## Experimental Workflow for Supravital Mitochondrial Staining

### Workflow for Supravital Mitochondrial Staining



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Caption: Experimental workflow for staining mitochondria in live cells with **Phenosafranine**.

## Conclusion

**Phenosafranine** is a valuable and versatile dye for a range of applications in scientific research. Its well-characterized chemical structure and predictable physicochemical properties, combined with its utility as a biological stain, redox indicator, and photosensitizer, make it an indispensable tool. This guide provides the foundational knowledge and practical protocols to effectively integrate **Phenosafranine** into various experimental designs, from basic cell imaging to more complex studies in photobiology and analytical chemistry. Further research to quantify its molar absorptivity and pKa would further enhance its precise application in quantitative studies.

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